5-Chloro-7-iodo-1H-indole

Description

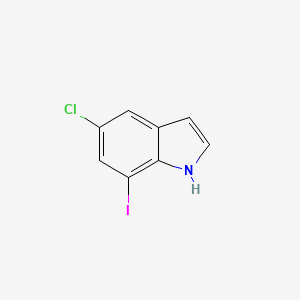

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVJEJOGADKQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746423 | |

| Record name | 5-Chloro-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262770-19-3 | |

| Record name | 5-Chloro-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1262770-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 7 Iodo 1h Indole and Analogous Halogenated Indoles

Regioselective Functionalization Strategies at C5 and C7 of the Indole (B1671886) Core

Achieving regioselectivity at the C5 and C7 positions of the indole nucleus is a key challenge in the synthesis of complex indole derivatives. acs.orgacs.org The electronic properties of the indole ring naturally favor electrophilic substitution at the C3 position, and to a lesser extent, the C2 position. chim.it Functionalization of the benzene (B151609) ring (C4-C7) often requires overcoming this inherent reactivity through strategic use of directing groups or specific reaction conditions. acs.orgacs.org

Directed C-H Functionalization Approaches for C5 and C7 Selectivity

Directed C-H functionalization has emerged as a powerful tool for regioselective modification of the indole core. acs.org This approach utilizes a directing group, typically attached to the indole nitrogen or another position on the ring, to guide a metal catalyst to a specific C-H bond for activation and subsequent functionalization. acs.orgacs.org

The installation of a directing group on the indole nitrogen is a common and effective strategy to achieve functionalization at the C7 and C6 positions. acs.orgnih.govnih.gov These groups chelate to a transition metal catalyst, forming a metallacyclic intermediate that positions the catalyst in proximity to the targeted C-H bond.

One notable example involves the use of a di-tert-butylphosphinoyl group (P(O)tBu2) on the indole nitrogen. acs.orgnih.gov This directing group, in conjunction with a palladium catalyst, can facilitate C7 arylation. acs.orgacs.org The steric bulk of the tert-butyl groups on the phosphorus atom is believed to favor the formation of a six-membered palladacycle, leading to C7 functionalization over the kinetically favored C2 position. chim.it Similarly, employing a copper catalyst with the same directing group can lead to C6 arylation. acs.orgnih.gov

Another directing group, the pyrimidyl group, has been utilized for copper-mediated C2 chlorination, demonstrating how the choice of both directing group and metal can influence regioselectivity. rsc.org The N-pivaloyl group has also been shown to direct rhodium-catalyzed C7-alkenylation. chim.it

Table 1: N-Directing Groups for C-H Functionalization of the Indole Benzene Ring

| Directing Group | Metal Catalyst | Position(s) Functionalized | Type of Functionalization |

| N-P(O)tBu2 | Palladium | C7 | Arylation |

| N-P(O)tBu2 | Copper | C6 | Arylation |

| N-Pivaloyl | Rhodium | C7 | Alkenylation |

| N-Pyrimidyl | Copper | C2 | Chlorination |

This table summarizes directing groups attached to the indole nitrogen and their effect on the regioselectivity of C-H functionalization.

While N-directing groups are effective for C6 and C7 functionalization, directing groups at the C3 position are instrumental in achieving selectivity at the C4 and C5 positions. acs.orgnih.gov A pivaloyl group installed at the C3 position can direct the arylation to the C4 and C5 positions. acs.orgnih.gov

The formyl group at C3 has been shown to direct C4-arylation. nih.govacs.org Interestingly, the functionalization of 3-acetylindoles can lead to a domino C4-arylation followed by a 3,2-carbonyl migration. nih.govacs.org The use of a carboxylic acid group at C3 can result in decarboxylation and subsequent C2-arylation. acs.org These examples highlight the profound influence of the C3 substituent on the reaction outcome.

Furthermore, a ruthenium catalyst has been employed for the C4-vinylation of indoles bearing an aldehyde group at the C3 position. mdpi.com This reaction is proposed to proceed through a six-membered transition state. mdpi.com

Table 2: C3-Directing Groups and Their Influence on Functionalization

| Directing Group at C3 | Metal Catalyst | Position(s) Functionalized | Type of Functionalization |

| Pivaloyl | Palladium | C4/C5 | Arylation |

| Formyl | Palladium | C4 | Arylation |

| Acetyl | Palladium | C4 (with carbonyl migration) | Arylation |

| Carboxylic Acid | Palladium | C2 (after decarboxylation) | Arylation |

| Aldehyde | Ruthenium | C4 | Vinylation |

This table illustrates the impact of different directing groups at the C3 position on the regioselectivity of indole functionalization.

N-Directing Group Strategies for Benzenoid C-H Activation

Electrophilic Halogenation Protocols for Indole Derivatives

Electrophilic halogenation is a fundamental method for introducing halogen atoms onto the indole scaffold. The regioselectivity of this reaction is highly dependent on the reaction conditions and the specific halogenating agent used.

Direct iodination of the indole ring can be challenging to control. However, specific methods have been developed to achieve regioselectivity. An efficient and highly regioselective C5-H direct iodination of indoles has been reported using N-iodosuccinimide (NIS) in the presence of a palladium catalyst and trifluoroacetic acid, proceeding through a radical pathway. sci-hub.sersc.org This method provides a practical route to C5-functionalized indoles. sci-hub.sersc.org

For the synthesis of 7-iodoindoles, a common strategy involves a Friedel-Crafts acylation of 7-iodoindole at the C3 position, followed by further synthetic modifications. mdpi.com This highlights that for some targets, starting with a pre-functionalized indole is a viable approach.

Various reagents and methods are available for the chlorination of indoles. N-chlorosuccinimide (NCS) is a common electrophilic chlorinating agent. quimicaorganica.org A phosphine (B1218219) sulfide-catalyzed electrophilic chlorination using NCS has been shown to be effective for various aromatics, including indoles. nih.gov

A process for the preparation of 5-chloro-indole has been described involving the acylation of indoline (B122111), followed by chlorination to form 5-chloro-1-acyl-indoline, saponification, and subsequent dehydrogenation with a ruthenium catalyst. google.com Additionally, copper-mediated C2 chlorination of indoles has been achieved with high regioselectivity using a pyrimidyl directing group on the indole nitrogen. rsc.org Sulfuryl chlorofluoride has also been utilized as a versatile reagent for the selective chlorination of unprotected indoles, yielding 3-chloroindoles, among other products, depending on the reaction solvent. organic-chemistry.org

Iodination Strategies for C5-H and C7-H Sites

Classical and Modern Indole Synthesis Approaches Applicable to Halogenated Derivatives

Traditional methods of indole synthesis, along with more contemporary adaptations, have proven effective for the preparation of halogenated indole derivatives. These approaches often involve the formation of the core indole structure from acyclic precursors.

Fischer Indole Synthesis and its Adaptations for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone in indole chemistry and remains one of the most widely used methods for preparing substituted indoles. bhu.ac.inthermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. thermofisher.comwikipedia.org The versatility of this method allows for the synthesis of a wide array of indoles, including those with halogen substituents, by using appropriately substituted phenylhydrazines. rsc.orgrsc.org

The general mechanism proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent protonation and a rsc.orgrsc.org-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Protic acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride, are commonly employed as catalysts. thermofisher.comwikipedia.org

Adaptations of the Fischer indole synthesis have been developed to accommodate a broader range of substrates and to improve reaction conditions. For instance, a palladium-catalyzed variation allows for the cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This modification expands the scope of the reaction to include haloarenes that might not be readily converted to their corresponding hydrazines. rsc.org A simple and effective method based on the Fischer reaction in polyphosphoric acid has been proposed for the synthesis of 5-chloro-7-azaindoles, demonstrating its applicability to complex halogenated systems. researchgate.net

The Fischer indole synthesis has been instrumental in the total synthesis of various natural products containing halogenated indole cores. rsc.org For example, it was a key step in the synthesis of (±)-minfiensine and the tetracyclic indoline unit of perophoramidine. rsc.org

Synthesis via Indoline Intermediates and Dehydrogenation Protocols

An alternative strategy for synthesizing indoles, including halogenated derivatives, involves the initial construction of an indoline (2,3-dihydroindole) ring followed by a dehydrogenation step to introduce the aromaticity. This two-step approach offers a versatile pathway to functionalized indoles.

The synthesis of the indoline core can be achieved through various methods, including the cyclization of 2-vinylanilines. organic-chemistry.org For instance, an electrochemical intramolecular C(sp²)-H amination using iodine as a mediator can produce indoline derivatives from 2-vinyl anilines. organic-chemistry.org

Once the indoline intermediate is obtained, dehydrogenation is required to form the indole. A variety of dehydrogenation protocols have been developed, ranging from the use of stoichiometric oxidants to more sustainable catalytic methods. acs.orgorganic-chemistry.org Catalytic acceptorless dehydrogenation, which produces only molecular hydrogen as a byproduct, is an atom-economical and environmentally friendly approach. acs.orgorganic-chemistry.org

Transition metal catalysts are frequently employed for the dehydrogenation of indolines. Palladium-based catalysts, in the presence of an oxidant like molecular oxygen, can effectively convert indolines to indoles. organic-chemistry.orgresearchgate.net For example, a palladium(II) acetate/neocuproine system under an oxygen atmosphere has been used for the aerobic dehydrogenation of substituted indolines. researchgate.net Copper-catalyzed dehydrogenation using oxygen as the oxidant also provides a route to indoles from indolines. organic-chemistry.org Furthermore, iridium complexes have been shown to be effective catalysts for the reversible acceptorless dehydrogenation of N-substituted indolines. acs.orgorganic-chemistry.org This process is particularly noteworthy for its ability to tolerate a wide range of functional groups. organic-chemistry.org

The synthesis of 3,3-disubstituted indolines can be achieved through the asymmetric hydrogenation of 3H-indoles using chiral iridium, ruthenium, or manganese catalysts. acs.org These indolines can then potentially be further functionalized and dehydrogenated to the corresponding indoles.

Transition-Metal-Catalyzed Synthetic Routes to Halogenated Indoles

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of halogenated indoles is no exception. Palladium, copper, and rhodium/iridium-based catalytic systems offer powerful tools for both the formation of the indole ring and the direct functionalization of the indole nucleus with halogens.

Palladium-Catalyzed Methods for Indole Construction and Functionalization

Palladium catalysis is a versatile and widely used tool in organic synthesis, offering numerous strategies for the construction and functionalization of indole rings. researchgate.net These methods often provide high efficiency and functional group tolerance, making them suitable for the synthesis of complex molecules like 5-Chloro-7-iodo-1H-indole.

One common approach involves the palladium-catalyzed annulation of iodoanilines with ketones or alkynes. acs.orglookchem.com For example, a one-pot Sonogashira cross-coupling of 2-bromo-6-iodo-4-substituted anilines with terminal alkynes, followed by a palladium-catalyzed cyclization, provides a facile route to 2,5,7-trisubstituted indoles. lookchem.com This strategy allows for the sequential functionalization at different positions of the indole ring. lookchem.com

Palladium-catalyzed reactions are also employed for the direct C-H functionalization of the indole nucleus. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of substituents. For instance, palladium-catalyzed alkenylation reactions can occur at the C3 position of the indole ring through an electrophilic palladation mechanism. beilstein-journals.org Furthermore, palladium-catalyzed dual C-H functionalization of unfunctionalized indole derivatives with alkenes and arenes has been reported. beilstein-journals.org

The synthesis of fluorinated indoles and indolines has been achieved through a palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. rsc.org This method provides controllable access to structurally diverse trifluoromethyl-containing indole derivatives. rsc.org Additionally, palladium-catalyzed oxidative amination of α-olefins with indoles, known as the aza-Wacker reaction, allows for the N-functionalization of the indole ring. nih.gov

The following table summarizes some examples of palladium-catalyzed reactions for indole synthesis and functionalization:

| Reaction Type | Starting Materials | Catalyst System | Product | Ref. |

| Annulation | 2-Bromo-6-iodo-4-substituted anilines, terminal alkynes | Pd catalyst | 2,5,7-Trisubstituted indoles | lookchem.com |

| Alkenylation | Indoles, alkenes | Pd(II) catalyst | Alkenylindoles | beilstein-journals.org |

| N-Prenylation | Indoles, 2-methyl-2-butene | Pd(OAc)₂, Cu(OAc)₂, AgOTf | N-Prenylated indoles | beilstein-journals.org |

| Oxidative Cycloisomerization | o-Allylanilines | Pd(OAc)₂, O₂ | 3-Substituted 2-benzylindoles | organic-chemistry.org |

Copper-Catalyzed Approaches in Halogenated Indole Synthesis

Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for the synthesis and functionalization of indoles, including halogenated derivatives. organic-chemistry.org Copper catalysts can mediate a variety of transformations, such as C-N and C-O bond formation, as well as C-H halogenation. acs.org

One of the key applications of copper catalysis in this context is the direct halogenation of the indole ring. beilstein-journals.org Copper(II) halides, such as CuBr₂ and CuCl₂, can be used as both the catalyst and the halogen source for the selective halogenation of indoles. thieme-connect.com The regioselectivity of the halogenation can often be controlled by the reaction conditions. For instance, the use of a base can direct the halogenation to the C3 position, while the addition of water can favor the formation of 2,3-dihaloindoles. thieme-connect.com

Copper-catalyzed C-H amination and arylation reactions have also been developed for the functionalization of indoles. mdpi.com For example, a tandem diarylation of indoles can be achieved using diaryliodonium salts as the aryl source and a copper catalyst. mdpi.com Furthermore, copper-catalyzed cyclization reactions of 2-alkynylanilines provide a direct route to the indole core. organic-chemistry.org

Recent research has also focused on the copper-mediated 2,3-difunctionalization of indoles. rsc.org This approach allows for the simultaneous formation of a C-C and a C-X (X = Cl, Br) bond in a single operation, providing access to 3-halogenated 2,3'-biindoles. rsc.org In this process, the copper salt serves as both the catalyst and the halogen source. rsc.org

The following table provides examples of copper-catalyzed reactions for indole synthesis and halogenation:

| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Ref. |

| C3-Halogenation | Indoles | CuX₂ (X = Cl, Br), base | 3-Haloindoles | thieme-connect.com |

| 2,3-Dihalogenation | Indoles | CuX₂ (X = Cl, Br), water | 2,3-Dihaloindoles | thieme-connect.com |

| C2-Chlorination | N-pyrimidine indoles, TsCl | Cu(OAc)₂ | C2-Chlorinated indoles | rsc.org |

| 2,3-Difunctionalization | Indoles | Copper catalyst | 3-Halogenated 2,3'-biindoles | rsc.org |

Rhodium and Iridium-Catalyzed Transformations on Indole Systems

Rhodium and iridium catalysts have proven to be exceptionally useful in the synthesis and functionalization of indoles, often exhibiting unique selectivity. researchgate.net These catalysts are particularly effective in C-H activation and functionalization reactions, providing direct routes to substituted indoles. rsc.orgnih.gov

Rhodium(III) catalysts are widely employed for the direct C-H functionalization of indoles. nih.gov These reactions often proceed through a five-membered rhodacycle intermediate, formed by the coordination of a directing group on the indole nitrogen to the rhodium center, followed by C-H activation. nih.govresearchgate.net This strategy allows for the regioselective introduction of various functional groups at the C2 position of the indole ring. rsc.orgresearchgate.net For example, rhodium-catalyzed C2-H 1,3-dienylation of indoles with allenyl carbonates has been developed using a pyrimidinyl or pyridinyl directing group. rsc.org Rhodium catalysts have also been used for the synthesis of the indole core itself, for instance, through the reaction of N-alkyl anilines with internal alkynes at room temperature. rsc.org

Iridium catalysts have also emerged as powerful tools for indole functionalization, particularly for C-H borylation and dehydrogenation reactions. researchgate.netrsc.org Iridium-catalyzed C-H borylation allows for the regioselective introduction of a boryl group, which can then be further transformed into other functional groups. researchgate.netrsc.org For instance, a ligand-free iridium-catalyzed C-H borylation of N-acyl protected indoles affords C3-borylated indoles with excellent regioselectivity. rsc.org

Iridium catalysts are also effective for the acceptorless dehydrogenation of indolines to indoles, providing a clean and atom-economical method for their synthesis. acs.orgorganic-chemistry.org Furthermore, iridium-catalyzed C2 site-selective methylation of indoles has been achieved using a pivaloyl directing group. nih.govrsc.org This reaction demonstrates the ability of the iridium catalyst to discriminate between different C-H bonds within the indole nucleus. nih.govrsc.org A tandem iridium-catalyzed decarbonylative C-H bis-arylsulfenylation of indole at the C2 and C4 positions has also been reported, showcasing the versatility of iridium catalysis in complex indole functionalization. nih.gov

The following table highlights some examples of rhodium and iridium-catalyzed reactions on indole systems:

| Reaction Type | Catalyst | Substrate/Reagents | Product | Ref. |

| C2-H 1,3-Dienylation | Rhodium | Indoles with directing group, allenyl carbonates | C2-Dienylated indoles | rsc.org |

| Indole Synthesis | Rhodium(III) | N-Alkyl anilines, internal alkynes | N-Alkyl indoles | rsc.org |

| C3-H Borylation | Iridium | N-Acyl protected indoles, borylating agent | C3-Borylated indoles | rsc.org |

| Dehydrogenation | Iridium | Indolines | Indoles | acs.orgorganic-chemistry.org |

| C2-Methylation | Iridium | Indoles with pivaloyl directing group, methyl source | C2-Methylated indoles | nih.govrsc.org |

| C2/C4 Bis-arylsulfenylation | Iridium(III) | Indole with adamantoyl-directing group, disulfides | C2,C4-Bis-arylsulfenylated indoles | nih.gov |

Emerging Metal-Mediated Cyclization and Functionalization Strategies

The synthesis of halogenated indoles, including this compound, has been significantly advanced through the development of novel metal-mediated cyclization and functionalization strategies. These methods often provide milder reaction conditions, greater functional group tolerance, and improved regioselectivity compared to traditional approaches.

Recent progress has highlighted the utility of various transition metals in constructing the indole scaffold and introducing halogen substituents. Palladium, copper, rhodium, and gold catalysts have been instrumental in developing new synthetic routes. sioc-journal.cnresearchgate.netmdpi.com For instance, palladium-catalyzed intramolecular C-H amination reactions have been employed for the synthesis of indole derivatives. organic-chemistry.org Similarly, copper-catalyzed domino coupling/cyclization processes enable the assembly of a wide range of substituted indoles. organic-chemistry.org

A notable strategy involves the dearomatization of indoles catalyzed by transition metals like palladium, nickel, cobalt, and copper, which serves as a pathway to functionalized indolines that can be precursors to halogenated indoles. sioc-journal.cn Furthermore, transition metal-catalyzed cross-dehydrogenative coupling has emerged as an efficient method for constructing new bonds in indole synthesis. mdpi.com For example, cobalt(III) has been shown to catalyze the intramolecular cyclization of ortho-alkenylanilines to form indoles. mdpi.com

The direct functionalization of the indole core is another area of intense research. Site-selective C-H functionalization, particularly at the less accessible C7 position, has been achieved using transition-metal catalysis with the aid of directing groups. rsc.orgnih.gov This approach is crucial for synthesizing specifically substituted indoles like this compound. Early methods for C7 modification involved directed metallation followed by quenching with electrophiles or halogenation with copper(II) halides. rsc.org More recent advancements utilize rhodium(III) catalysts for direct C-H functionalization and benzannulation of indole moieties, providing efficient access to complex indole-fused polycycles. nih.gov

Key Metal-Mediated Strategies for Halogenated Indole Synthesis:

| Catalyst/Metal | Reaction Type | Description |

| Palladium | Heck Cyclization | Allows for the synthesis of 7-substituted indoles, including 7-iodo and 5-bromo-7-iodoindoles. researchgate.net |

| Palladium | C-H Activation/Annulation | Enables the synthesis of polysubstituted indoles from iodoanilines and ketones. acs.org |

| Copper | Domino Coupling/Cyclization | Facilitates the one-pot synthesis of 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids. organic-chemistry.org |

| Copper | C-H Aminohalogenation | Mediates the 2,3-difunctionalization of indoles to yield 3-halogenated 2,3'-biindoles. researchgate.net |

| Rhodium | C-H Functionalization | Catalyzes the site-selective functionalization at the C7 position of indoles using directing groups. nih.gov |

| Gold | Cyclization | Catalyzes the efficient heterocyclization of 2-alkynylanilines to form indoles under mild conditions. organic-chemistry.org |

Metal-Free Synthetic Approaches for Halogenated Indoles

In parallel with metal-mediated methodologies, metal-free synthetic strategies for preparing halogenated indoles have gained significant traction, offering advantages in terms of cost, toxicity, and environmental impact. These approaches often rely on the use of unique reagents or reaction conditions to achieve the desired transformations.

One prominent metal-free method involves the use of iodine as a mediator. For instance, an electrochemical intramolecular C(sp2)-H amination using an iodine mediator allows for the synthesis of indole derivatives from 2-vinylanilines. organic-chemistry.org Iodine-promoted oxidative cyclization has also been used for the synthesis of various N-heterocyclic frameworks. rsc.org A one-pot iodination procedure using molecular iodine has been reported for the functionalization of the Fischer-Borsche ring, leading to the synthesis of 7-oxygenated carbazole (B46965) alkaloids. rsc.org

Radical-mediated pathways present another avenue for metal-free indole synthesis. The radical coupling of 2-halotoluenes and imines followed by C-N bond construction provides a transition-metal-free route to indoles that is applicable to various halides, including chlorine and iodine. organic-chemistry.org

Furthermore, base-mediated reactions have been developed for the synthesis of halogenated indoles. A protocol for preparing N-substituted indole-3-carboxylates utilizes a t-BuOK/DMF system, which is particularly effective for producing halogenated indoles that are difficult to obtain in pure form using metal-based methods. nih.gov This method demonstrates high functional group tolerance. nih.gov An unprecedented transition-metal-free coupling of indoles with aryl halides, promoted by KOtBu, has been reported to be regioselective for C3 arylation. nih.gov

Electrophilic cyclization is another powerful metal-free tool for constructing highly functionalized indoles. chim.it This process involves the activation of a carbon-carbon triple bond of an alkyne by an electrophile such as I2 or ICl, followed by nucleophilic attack by a nitrogen atom. chim.it

Examples of Metal-Free Reactions for Halogenated Indole Synthesis:

| Reagent/Condition | Reaction Type | Reactants |

| Iodine | Oxidative Cyclization | Aryl acetylenes and 1,2-diamines rsc.org |

| Iodine | Electrophilic Cyclization | Alkynes and a nitrogen source chim.it |

| t-BuOK/DMF | Intramolecular C-N Bond Formation | N-substituted precursors nih.gov |

| KOtBu | C3 Arylation | Indoles and aryl halides nih.gov |

| Electrochemical | Intramolecular C-H Amination | 2-Vinylanilines organic-chemistry.org |

Strategic Utilization of Building Blocks for Constructing this compound Scaffolds

The synthesis of specifically substituted indoles like this compound relies heavily on the strategic selection and utilization of appropriate building blocks. The choice of starting materials is critical for introducing the desired chloro and iodo substituents at the C5 and C7 positions, respectively.

One common strategy involves starting with a pre-functionalized aniline (B41778) derivative. For example, a suitably substituted aniline can undergo a Fischer indole synthesis to construct the indole ring system with the desired halogen pattern already in place. rsc.org The Heck cyclization strategy can also be employed, starting from appropriately substituted anilines to generate 7-iodoindoles, with the potential to introduce a chloro group at the 5-position. researchgate.net

An alternative approach is the functionalization of a pre-formed indole core. However, direct and selective halogenation at the C5 and C7 positions can be challenging due to the inherent reactivity of the indole nucleus. Therefore, methods that allow for regioselective functionalization are highly valuable. The use of directing groups in combination with transition-metal catalysis can facilitate C-H activation and subsequent halogenation at specific positions. rsc.orgnih.gov

A multi-step synthesis starting from simpler building blocks is also a viable route. For instance, a process for preparing 5-chloro-indole involves the acylation of indoline, followed by chlorination to form 5-chloro-1-acyl-indoline, saponification, and subsequent dehydrogenation. google.com This 5-chloro-indole could then potentially be subjected to a regioselective iodination at the C7 position.

The synthesis of polysubstituted indoles often involves the use of iodoanilines and ketones in palladium-catalyzed annulation reactions. acs.org By selecting a 2-iodoaniline (B362364) with a chlorine substituent at the appropriate position, one could construct the 5-chloro-7-iodo-indole scaffold.

Key Building Blocks and Synthetic Strategies:

| Starting Material | Synthetic Strategy | Key Features |

| Substituted Anilines | Fischer Indole Synthesis | Pre-installed halogen substituents on the aniline ring. rsc.org |

| Substituted Anilines | Heck Cyclization | Allows for the formation of 7-iodoindoles. researchgate.net |

| Indoline | Acylation, Chlorination, Dehydrogenation | Stepwise introduction of the chloro substituent. google.com |

| Iodoanilines and Ketones | Palladium-Catalyzed Annulation | Construction of the indole ring from two components. acs.org |

| 2-Alkynylanilines | Gold-Catalyzed Cyclization | Mild conditions for indole ring formation. organic-chemistry.org |

Mechanistic Investigations of Reactions Involving 5 Chloro 7 Iodo 1h Indole

Elucidation of Proposed Reaction Pathways (e.g., Radical, Concerted, Organometallic Catalytic Cycles)

Reactions involving the indole (B1671886) scaffold can proceed through various mechanistic pathways, including radical, concerted, and organometallic catalytic cycles. The specific pathway is often dictated by the reagents, catalysts, and reaction conditions employed.

In the context of halogenated indoles, such as 5-Chloro-7-iodo-1H-indole, functionalization can be achieved through different approaches. For instance, iodine-promoted amide formation from indoles has been shown to proceed via a radical pathway. Mechanistic studies suggest the formation of superoxide (B77818) radicals from the activation of molecular oxygen is a key step, leading to oxidative ring-opening and subsequent intermolecular cyclization. rsc.org While this study did not specifically use this compound, it highlights a potential radical-mediated pathway for functionalizing the indole core.

Organometallic catalytic cycles are prominently featured in the functionalization of indoles. Palladium-catalyzed cross-coupling reactions, for example, are widely used to form new carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring. A general catalytic cycle for such reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The specific nature of the catalyst, often a palladium complex with bulky phosphine (B1218219) ligands, influences the efficiency and selectivity of the reaction by favoring the formation of low-coordination palladium species. nih.gov

For instance, a proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, which could be applied to this compound, suggests that the catalytically active species is a 12-electron, monoligated palladium complex. nih.gov This species undergoes oxidative addition with the aryl halide (in this case, the C-I or C-Cl bond of the indole), followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Furthermore, titanium-based catalysts have been employed for the regioselective synthesis of indoles through hydroamination reactions. sapub.org A proposed mechanism involves the hydroamination of an alkyne with an aniline (B41778) derivative, catalyzed by TiCl4, followed by an intramolecular Heck reaction to form the indole ring. sapub.org This demonstrates the utility of organometallic catalysis in constructing the indole scaffold itself, which can then be further functionalized.

The table below summarizes potential reaction pathways for the functionalization of the this compound core based on general indole chemistry.

| Reaction Type | Proposed Pathway | Key Intermediates/Species | Potential Application to this compound |

| Amide Formation | Radical | Superoxide radicals, 3-iodo-indole intermediates rsc.org | Functionalization at the N-H or C3 position. |

| Cross-Coupling | Organometallic (Palladium) | L1Pd(0) complexes, Pd(II) intermediates nih.gov | Arylation or alkylation at the C5 or C7 position. |

| Indole Synthesis | Organometallic (Titanium) | TiCl4-amine complexes, enamines sapub.org | Synthesis of the core indole structure. |

Examination of Catalyst and Reagent Roles in Directing Regio- and Chemoselectivity

The selective functionalization of a molecule with multiple reactive sites, such as this compound, is a significant challenge in organic synthesis. The choice of catalysts and reagents is paramount in controlling both regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

The two halogen atoms on the this compound ring, chlorine and iodine, exhibit different reactivities. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C7 position. By carefully selecting the palladium catalyst and reaction conditions, one can achieve chemoselective coupling at the C-I bond, leaving the C-Cl bond intact for subsequent transformations.

The use of directing groups is another powerful strategy to control regioselectivity. For instance, a pyrimidyl group attached to the indole nitrogen can direct the C-2 chlorination of indoles using a copper catalyst. rsc.org This approach ensures high regioselectivity by positioning the metal catalyst in proximity to the target C-H bond. While not directly applied to this compound in the cited study, this principle could be adapted to direct functionalization to a specific position on the indole ring.

The nature of the catalyst itself plays a crucial role. For example, in the chlorination of phenols and anilines, a Lewis basic selenoether catalyst has been shown to direct ortho-selective chlorination. nsf.gov This catalyst is believed to interact with the substrate and the chlorinating agent to favor functionalization at a specific position. Such catalyst-controlled regioselectivity could be a valuable tool for modifying the this compound scaffold.

Hypervalent iodine reagents have also emerged as important tools in organic synthesis. beilstein-journals.org The reactivity of these reagents can be tuned by the ligands on the iodine atom, and they can participate in a variety of transformations, including arylations and oxidations. The use of such reagents with this compound could open up new avenues for selective functionalization.

The following table outlines the roles of different catalysts and reagents in controlling selectivity in reactions that could be relevant to this compound.

| Catalyst/Reagent | Role | Type of Selectivity | Example Reaction |

| Palladium complexes with bulky ligands | Facilitate oxidative addition and reductive elimination nih.gov | Chemoselective | Cross-coupling at the C-I bond over the C-Cl bond. |

| Copper salts (e.g., CuCl2) | Mediate C-H activation with a directing group rsc.org | Regioselective | C-2 chlorination of N-pyrimidyl indoles. |

| Lewis basic selenoether | Directs electrophilic substitution nsf.gov | Regioselective | Ortho-chlorination of phenols. |

| Hypervalent iodine reagents | Act as electrophilic species or oxidizing agents beilstein-journals.org | Varies | Arylation, halogenation, or oxidation. |

Applications of 5 Chloro 7 Iodo 1h Indole in Advanced Organic Synthesis

The strategic placement of two distinct halogen atoms on the indole (B1671886) scaffold makes 5-Chloro-7-iodo-1H-indole a compound of significant interest in modern organic synthesis. Its unique electronic and steric properties, combined with the differential reactivity of the carbon-iodine and carbon-chlorine bonds, allow for its use as a versatile building block in the construction of complex molecular architectures.

Theoretical and Computational Studies of 5 Chloro 7 Iodo 1h Indole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Chloro-7-iodo-1H-indole, these calculations elucidate how the presence and position of the halogen substituents—chlorine and iodine—modulate the electronic environment of the indole (B1671886) scaffold.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that accepts electrons from a nucleophile. numberanalytics.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the electron-withdrawing nature of the chlorine and iodine atoms is expected to significantly influence the FMOs. Halogenation is known to enhance the electrophilicity of aromatic systems. The presence of these halogens would likely lower the energy levels of both the HOMO and LUMO compared to the parent indole molecule. Computational studies on related halogenated heterocycles, such as indolizines, have shown that strongly electron-withdrawing groups profoundly influence the distribution of electron density and the energies of the frontier orbitals. mdpi.com This effect on the electronic properties can be a key determinant in the molecule's reactivity patterns.

Table 1: Predicted Effects of Substitution on Frontier Molecular Orbitals of the Indole Scaffold

| Property | Unsubstituted Indole | This compound (Predicted Trend) | Rationale |

|---|---|---|---|

| HOMO Energy | Higher | Lower | Electron-withdrawing effects of Cl and I atoms stabilize the orbital. |

| LUMO Energy | Higher | Lower | Electron-withdrawing effects of Cl and I atoms stabilize the orbital. |

| HOMO-LUMO Gap | Larger | Smaller | The differential stabilization of HOMO and LUMO may lead to a reduced energy gap, suggesting increased reactivity. |

This table is based on established principles of physical organic chemistry and trends observed in related molecules.

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its noncovalent interactions. saskoer.ca It maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of positive, negative, or neutral potential.

A key feature of halogenated aromatic compounds is the anisotropic distribution of electron density around the halogen atom. acs.org This creates a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), on the halogen atom opposite to the covalent bond (C-X axis). acs.org This positive region can engage in attractive, noncovalent interactions with electron-rich sites, an interaction known as halogen bonding. acs.org

In the case of this compound, both the chlorine and iodine atoms would exhibit σ-holes. However, the effect is more pronounced for heavier halogens. Computational studies on 7-iodo-1H-indole show a distinct positive ESP (often colored red or orange) on the iodine atom, making it a potent halogen bond donor. acs.org Simultaneously, a belt of negative potential (cyan or blue) exists around the equator of the iodine atom. acs.org The indole N-H group also provides a classic hydrogen bond donor site. The calculated ESP surface for this compound would therefore highlight these specific regions, indicating its potential to act as both a hydrogen bond and halogen bond donor in molecular interactions. acs.orgscholaris.ca

Table 2: Key Features of the Predicted Electrostatic Potential Surface for this compound

| Molecular Region | Predicted Electrostatic Potential | Type of Interaction Potential |

|---|---|---|

| Iodine Atom (along C7–I axis) | Positive (σ-hole) | Halogen Bond Donor |

| Chlorine Atom (along C5–Cl axis) | Positive (σ-hole) | Halogen Bond Donor |

| Indole Nitrogen (N–H) | Positive | Hydrogen Bond Donor |

| Pi-system of the rings | Negative | Pi-stacking, cation-pi interactions |

| Equatorial region of Halogens | Negative | Lewis Base / Hydrogen Bond Acceptor |

This table is based on computational studies of 7-iodo-1H-indole and general principles of halogen bonding. acs.orgacs.org

Frontier Molecular Orbital Analysis and Reactivity Prediction

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms. By modeling reactants, intermediates, transition states, and products, researchers can map out the energetic landscape of a chemical transformation. This approach can validate or predict reaction pathways, explain regioselectivity, and rationalize experimental observations.

For this compound, computational modeling could be used to explore various synthetic transformations. For example, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), the iodine at the C7 position is typically more reactive than the chlorine at the C5 position. Density Functional Theory (DFT) calculations could model the oxidative addition step to a metal catalyst (like Palladium or Rhodium), comparing the activation barriers for the C-I versus the C-Cl bond to quantify this reactivity difference.

Mechanistic studies on related indole systems demonstrate the power of this approach. For instance, in the rhodium-catalyzed synthesis of pyrano[3,4-b]indol-1(9H)-ones from indole-2-carboxylic acids, a plausible mechanism was proposed based on computational and experimental evidence. acs.org The proposed pathway involved key steps such as ligand exchange, carboxyl-assisted C–H activation to form a five-membered rhoda(III)cycle intermediate, alkene coordination, migratory insertion, and reductive elimination. acs.org A similar computational strategy could be applied to predict the most favorable pathways for reactions involving this compound.

Table 3: Hypothetical Steps in a Modeled Palladium-Catalyzed Sonogashira Coupling at the C7 Position

| Step | Description | Information from Modeling |

|---|---|---|

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C7–I bond. | Structure and energy of the transition state and the resulting Pd(II) intermediate. |

| 2. Ligand Exchange | The alkyne substrate coordinates to the palladium center. | Relative energies of coordinated species. |

| 3. Transmetalation | The organic group is transferred from the copper acetylide to the palladium. | Structure of the transmetalation transition state. |

| 4. Reductive Elimination | The C-C bond is formed, yielding the final product and regenerating the Pd(0) catalyst. | Energy barrier for the final product-forming step. |

This table outlines a general, well-established catalytic cycle that can be modeled computationally.

In Silico Studies of Molecular Interactions with Biomolecular Scaffolds (focused on binding mechanisms, not biological efficacy)

In silico techniques like molecular docking and molecular dynamics (MD) simulations are indispensable for studying how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. These methods focus on the binding mechanism, predicting the preferred orientation (pose) of the ligand in a binding site and characterizing the noncovalent forces that stabilize the complex.

Molecular docking algorithms would place this compound into a target protein's active site and score the resulting poses based on binding energy. nih.gov Subsequent MD simulations can then be used to assess the stability of the predicted binding pose over time in a simulated physiological environment. acs.org

The analysis of these simulations reveals the specific interactions governing the binding mechanism. For this compound, key interactions would likely involve:

Halogen Bonding: The prominent σ-hole on the iodine at the C7 position could form a strong, directional halogen bond with a Lewis basic residue in the protein, such as the backbone carbonyl oxygen of an amino acid. acs.org The chlorine at C5 could participate in similar, albeit weaker, interactions.

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor to an acceptor residue like aspartate, glutamate, or serine.

Hydrophobic and van der Waals Interactions: The bicyclic aromatic core of the indole would likely engage in favorable hydrophobic and π-stacking interactions with nonpolar residues like phenylalanine, tyrosine, or leucine. researchgate.net

Studies on the structurally related compound clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol) have demonstrated its ability to bind to multiple sites on proteins like bovine serum albumin, utilizing a combination of these interaction types. researchgate.net Computational analysis confirmed that its small size and the presence of halogens allow it to fit into various pockets, stabilized by van der Waals forces and other specific contacts. researchgate.net A similar multimodal binding mechanism could be anticipated for this compound.

Table 4: Potential Molecular Interactions for this compound within a Biomolecular Scaffold

| Interaction Type | Moiety of this compound | Potential Protein Partner Residue |

|---|---|---|

| Halogen Bond | 7-Iodo, 5-Chloro | Carbonyl oxygen (e.g., from Glycine, Leucine), Serine, Threonine |

| Hydrogen Bond | 1H-Indole (N-H) | Aspartate, Glutamate, Serine, Histidine |

| π-Stacking | Indole Ring System | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Contact | Entire Molecule | Leucine, Isoleucine, Valine, Alanine |

This table summarizes the types of noncovalent interactions predictable through in silico modeling based on the compound's structure.

Medicinal Chemistry Perspectives on 5 Chloro 7 Iodo 1h Indole Derivatives Excluding Clinical Data

The Indole (B1671886) Nucleus as a Key Pharmacophore in Bioactive Molecules

The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. rsc.orgjetir.org It is a prevalent motif in a multitude of natural products, most notably the amino acid tryptophan, the neurotransmitter serotonin (B10506), and a vast family of alkaloids. rsc.orgresearchgate.net The unique electronic and steric characteristics of the indole nucleus make it an ideal pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules such as enzymes and receptors. researchgate.netmdpi.com

The versatility of the indole scaffold allows for substitution at multiple positions (N-1, C-2, C-3, and C-4 through C-7), enabling the synthesis of diverse libraries of compounds with a wide spectrum of biological activities. jetir.org This structural diversity has led to the development of numerous indole-containing drugs with applications across various therapeutic areas. rsc.orgmdpi.com The indole nucleus is considered a "privileged" pharmacophore because its derivatives have been shown to bind to multiple receptors with high affinity, making it a valuable starting point for the design of novel therapeutic agents. researchgate.netmdpi.com The inherent bioactivity of the indole core has driven extensive research into the synthesis and biological evaluation of novel indole derivatives for the treatment of a wide range of human diseases. rsc.orgopenmedicinalchemistryjournal.com

Table 1: Examples of Bioactive Indole-Containing Molecules

| Compound | Class | Biological Significance | Reference(s) |

|---|---|---|---|

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin | openmedicinalchemistryjournal.com |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep | openmedicinalchemistryjournal.com |

| Indomethacin | NSAID | Anti-inflammatory drug | rsc.org |

| Vincristine | Alkaloid | Anticancer agent | rsc.org |

| Vinblastine | Alkaloid | Anticancer agent | rsc.org |

Influence of Halogenation (C5 and C7) on Modulating Biological Activity

Halogenation is a common and effective strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms, such as chlorine and iodine, onto the indole scaffold can profoundly influence its biological activity. nih.gov Halogens can alter a molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its ability to bind to target proteins. rsc.org

Specifically, halogenation at the C5 and C7 positions of the indole ring has been shown to be particularly impactful. The presence of halogens at these positions can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction with biological targets that can increase binding affinity and selectivity. mdpi.com For instance, studies on meridianins, a class of marine-derived indole alkaloids, have revealed that substitution at the C5 and C7 positions is crucial for their kinase inhibitory and antiproliferative activities. mdpi.com The introduction of a bromine atom at C7 has been shown to be beneficial for the inhibition of certain cyclin-dependent kinases (CDKs). mdpi.com Similarly, in other indole derivatives, the presence of a halogen at the C5 position has been linked to enhanced antimicrobial properties. The strategic placement of halogens at the C5 and C7 positions is, therefore, a key consideration in the design of potent and selective indole-based therapeutic agents.

Structure-Activity Relationship (SAR) Studies on Halogenated Indoles and Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For halogenated indoles, SAR studies have provided valuable insights into the optimal substitution patterns for various therapeutic targets.

Research on brominated indoles from marine molluscs has demonstrated that the position of the bromine atom on the indole ring significantly affects anti-inflammatory activity. mdpi.com In a study comparing the inhibitory effects of various brominated indoles on the production of inflammatory mediators, it was found that for isatin (B1672199) derivatives, the order of activity was 5-bromo > 6-bromo > 7-bromo. mdpi.com This highlights the importance of the halogen's position in determining biological efficacy.

In the context of antimicrobial activity, SAR studies on chloroindoles against Vibrio parahaemolyticus revealed that the presence of a chlorine or bromine atom at the C4 or C5 position of the indole ring is crucial for their antibacterial effects. nih.gov Similarly, studies on chloroindoles against uropathogenic Escherichia coli indicated that substitutions at the C4 and C5 positions of the indole moiety favored antimicrobial activity. nih.gov

Furthermore, research on meriolins, synthetic derivatives inspired by marine alkaloids, showed that the addition of a bromine atom at C5 of an indole-based scaffold led to a decrease in inhibitory activity against most tested protein kinases, particularly CDK9 and GSK-3. mdpi.com This demonstrates that while halogenation can be beneficial, its effect is highly context-dependent and specific to the target protein. These SAR studies underscore the intricate relationship between the type and position of halogen substituents and the resulting biological activity of indole derivatives.

Exploration of Specific Molecular Targets and Mechanisms of Action (e.g., enzyme inhibition, tubulin polymerization inhibition)

The diverse biological activities of indole derivatives stem from their ability to interact with a wide range of molecular targets. Two of the most well-documented mechanisms of action for halogenated indoles are enzyme inhibition and the inhibition of tubulin polymerization.

Enzyme Inhibition: Halogenated indoles have been shown to inhibit various enzymes implicated in disease. For example, certain halogenated indole derivatives have been investigated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. mdpi.com The design of these inhibitors often involves the strategic placement of halogen atoms to enhance binding to the enzyme's active site. mdpi.com Additionally, some indole derivatives exhibit inhibitory activity against phosphodiesterase, an enzyme crucial for regulating intracellular signaling pathways. The indole core is also a key pharmacophore in the development of protein kinase inhibitors, with halogen atoms often playing a role in the interaction with the ATP binding pocket of the kinase. mdpi.com

Tubulin Polymerization Inhibition: Tubulin, the protein subunit of microtubules, is a critical target in cancer chemotherapy. A significant number of indole derivatives have been developed as inhibitors of tubulin polymerization, acting as antimitotic agents that disrupt cell division and induce apoptosis. bohrium.comacs.org These compounds often bind to the colchicine-binding site on tubulin, preventing the formation of the mitotic spindle. bohrium.comnih.gov SAR studies have shown that the substitution pattern on the indole ring, including the presence of halogens, can significantly influence the potency of tubulin polymerization inhibition. nih.govnih.gov For example, a new series of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for their anticancer properties, with some compounds showing significant inhibitory activity on tubulin assembly. nih.gov

Table 2: Molecular Targets of Halogenated Indole Derivatives

| Molecular Target | Mechanism of Action | Example Compound Class | Reference(s) |

|---|---|---|---|

| Tubulin | Inhibition of polymerization, disruption of microtubule dynamics | Indole-based colchicine (B1669291) site inhibitors | bohrium.comacs.orgnih.govnih.govfrontiersin.orgmdpi.com |

| Protein Kinases (e.g., CDKs) | Inhibition of ATP binding, modulation of cell cycle and signaling | Meridianins, Meriolins | mdpi.commdpi.com |

| Aldose Reductase | Inhibition of the polyol pathway | N-indolylsulfonyl-2-fluorophenol derivatives | mdpi.com |

Antimicrobial, Antifungal, and Antiviral Activity Profiles of Indole Derivatives

The indole scaffold is a common feature in compounds with a broad spectrum of anti-infective properties. Halogenation of the indole ring has been shown to be a viable strategy for enhancing these activities.

Antimicrobial Activity: Halogenated indoles have demonstrated significant activity against a range of bacterial pathogens. nih.govijper.orgturkjps.org Studies have shown that chloroindoles can effectively inhibit the growth of Vibrio parahaemolyticus and uropathogenic Escherichia coli. nih.govnih.gov The mechanism of action often involves the disruption of bacterial virulence factors, such as biofilm formation and motility. asm.orgvliz.beresearchgate.net For example, 4-chloroindole (B13527) and 7-chloroindole (B1661978) have been shown to inhibit planktonic cell growth and biofilm formation in V. parahaemolyticus. nih.gov Furthermore, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Antifungal Activity: Indole derivatives also exhibit promising antifungal activity. mdpi.comrsc.org The compound 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), a related heterocyclic compound, has been shown to possess antifungal properties. mdpi.comresearchgate.net In a study of 3-indolyl-3-hydroxy oxindole (B195798) derivatives, compounds with an iodine substituent at position 5 of the isatin ring and a halogen (Cl, Br, or I) at position 5 of the indole ring displayed excellent broad-spectrum antifungal activity against plant pathogenic fungi. mdpi.com This suggests that specific halogenation patterns are key to potent antifungal effects.

Antiviral Activity: The antiviral potential of indole derivatives has also been explored. openmedicinalchemistryjournal.com While specific data on the antiviral activity of 5-chloro-7-iodo-1H-indole is limited in the provided context, the general class of indole derivatives has been investigated for activity against various viruses.

Table 3: Antimicrobial Spectrum of Halogenated Indole Derivatives

| Activity | Pathogen(s) | Example Compound/Derivative Class | Reference(s) |

|---|---|---|---|

| Antibacterial | Vibrio parahaemolyticus, Escherichia coli, MRSA | Chloroindoles, Iodoindoles | nih.govnih.govmdpi.com |

| Antifungal | Plant pathogenic fungi, Candida species | 3-Indolyl-3-hydroxy oxindoles, Clioquinol (B1669181) | mdpi.commdpi.comresearchgate.net |

Conclusion and Future Research Directions

Synthesis and Reactivity Highlights of 5-Chloro-7-iodo-1H-indole Chemistry

The synthesis of this compound and its derivatives often involves multi-step sequences that strategically introduce the halogen substituents. A common approach begins with a suitably substituted aniline (B41778), such as 4-chloro-3-fluoroaniline. researchgate.net This starting material can undergo Boc protection followed by regioselective iodination. researchgate.net Subsequent deprotection and cyclization can then yield the desired indole (B1671886) core. researchgate.net The Fischer indole synthesis is another powerful method for constructing the indole ring system, and it has been successfully applied to the synthesis of related chloro-azaindoles. researchgate.net

The reactivity of this compound is largely dictated by the presence of the two different halogen atoms and the inherent electronic properties of the indole ring. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization. This differential reactivity is a cornerstone of its synthetic utility, enabling sequential cross-coupling reactions. For instance, the iodine at the C7 position can be selectively targeted in palladium-catalyzed reactions like the Suzuki or Sonogashira couplings, leaving the chlorine at the C5 position available for subsequent transformations. mdpi.com This stepwise functionalization allows for the controlled introduction of various substituents, leading to a diverse array of complex molecules.

Emerging Trends in the Synthesis of Multiply Halogenated Indoles

The synthesis of multiply halogenated indoles is a rapidly evolving field, driven by the unique properties these compounds exhibit. Modern synthetic methods are increasingly focused on efficiency, selectivity, and sustainability.

Key Emerging Trends:

C-H Activation/Halogenation: Direct C-H activation strategies are gaining prominence for the introduction of halogens onto the indole scaffold. numberanalytics.comresearchgate.net These methods avoid the need for pre-functionalized starting materials, thus improving atom economy. beilstein-journals.org Transition-metal catalysts, particularly those based on palladium and rhodium, are frequently employed to achieve high regioselectivity in these transformations. mdpi.commdpi.comnih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for the synthesis and functionalization of halogenated indoles. nih.govnih.gov This approach allows for the generation of radical intermediates under gentle conditions, enabling a range of transformations that are often difficult to achieve with traditional methods. nih.govacs.orgacs.org

Flow Chemistry: The use of continuous-flow reactors is becoming more common for halogenation reactions. Flow chemistry offers several advantages, including improved safety, better control over reaction parameters, and the ability to scale up reactions more easily.

Novel Halogenating Reagents: Researchers are continuously developing new and more selective halogenating agents. These reagents often offer improved handling characteristics and greater functional group tolerance compared to classical reagents.

These emerging trends are paving the way for the more efficient and versatile synthesis of a wide range of multiply halogenated indoles, including derivatives of this compound.

Unexplored Reactivity and Transformation Potential of the Compound

Despite the known reactivity of this compound in cross-coupling reactions, a significant portion of its chemical potential remains to be explored. The interplay between the two different halogens, the electron-rich pyrrole (B145914) ring, and the benzenoid part of the indole nucleus offers numerous opportunities for novel transformations.

Areas for Future Exploration:

Selective C-H Functionalization: While C-H activation is a growing field, the selective functionalization of the C-H bonds of this compound in the presence of the halogen substituents is an area ripe for investigation. Developing catalytic systems that can differentiate between the various C-H bonds (at C2, C3, C4, and C6) would open up new avenues for derivatization.

Halogen Dance Reactions: The potential for "halogen dance" reactions, where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base, has not been thoroughly investigated for this compound. Such rearrangements could provide access to novel isomers that are difficult to synthesize through other means.

Dearomatization Reactions: The indole nucleus can undergo dearomatization reactions to generate three-dimensional structures. nih.gov Investigating the behavior of this compound in such reactions could lead to the synthesis of complex, sp³-rich scaffolds with potential biological activity.

Multicomponent Reactions: The development of multicomponent reactions involving this compound as a building block would provide a rapid and efficient way to generate molecular complexity from simple starting materials.

Prospects for Advanced Applications in Materials Science and Organic Synthesis (General Chemical Applications)

The unique electronic and structural features of this compound make it a promising candidate for applications in materials science and as a versatile intermediate in organic synthesis.

Potential Applications:

Organic Electronics: Indole derivatives are known to possess interesting photophysical properties and have been investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The presence of heavy atoms like iodine can enhance intersystem crossing and promote phosphorescence, which is a desirable property for OLED emitters. The chlorine and iodine substituents also modulate the electronic properties of the indole ring, which could be fine-tuned to optimize performance in electronic devices.

Advanced Polymers: Incorporation of this compound as a monomeric unit into polymers could lead to materials with tailored properties. The halogens could serve as handles for post-polymerization modification, allowing for the creation of functional materials with applications in sensing, catalysis, or as flame retardants.

Complex Molecule Synthesis: In organic synthesis, this compound serves as a valuable building block for the construction of more complex molecules. numberanalytics.com Its differential reactivity allows for the sequential introduction of various functional groups, making it an ideal starting material for the synthesis of substituted indoles, which are prevalent in many natural products and pharmaceuticals. rsc.org The ability to selectively functionalize the C7 and C5 positions provides a powerful tool for creating a diverse library of compounds for drug discovery and other applications.

Q & A

Basic: What are the optimal synthetic routes for 5-chloro-7-iodo-1H-indole, and how do reaction conditions influence yield?

Answer:

The synthesis involves sequential halogenation of the indole core. A validated protocol includes:

Chlorination : Treat indole with N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–5°C for 2 hours to introduce chlorine at position 5 (yield: ~75%) .

Iodination : React the chlorinated intermediate with iodine and N-iodosuccinimide (NIS) in acetonitrile under reflux (80°C, 6 hours) to install iodine at position 7 (yield: ~65%) .

Critical factors :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve iodination efficiency by stabilizing transition states.

- Temperature control : Lower temperatures minimize side reactions (e.g., dihalogenation).

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 4:1) ensures >95% purity .

Basic: How is this compound characterized structurally, and what analytical techniques are recommended?

Answer:

Standard characterization includes:

- NMR : H and C NMR confirm substitution patterns (e.g., absence of NH proton at δ 10.5 ppm for N-protected derivatives) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H] at m/z 308.47) .

- X-ray crystallography : SHELXL refinement (via OLEX2 interface) resolves halogen positioning and π-π stacking interactions in crystal lattices .

Note : For crystallographic analysis, use synchrotron radiation to enhance resolution for heavy atoms (iodine) .

Advanced: How do conflicting reports on the anticancer activity of this compound arise, and how can they be resolved?

Answer:

Discrepancies in IC values (e.g., MCF-7 vs. HeLa cells) may stem from:

- Assay variability : Use standardized MTT assays with matched incubation times (72 hours) and serum-free conditions .

- Solubility issues : Optimize DMSO concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .

- Target selectivity : Perform tubulin polymerization assays alongside kinase profiling to clarify mechanisms .

Resolution : Validate findings with orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blotting for tubulin inhibition) .

Advanced: What strategies enhance the regioselectivity of cross-coupling reactions involving this compound?

Answer:

The iodine atom at position 7 is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy (C–I vs. C–Cl). To achieve regioselectivity:

- Catalyst choice : Use Pd(PPh) with KCO in DMF/HO (3:1) to favor C–I activation .

- Protecting groups : N-Boc protection directs coupling to position 7 (yield: 85–90%) .

Case study : Coupling with phenylboronic acid yields 7-aryl derivatives selectively, confirmed by NOESY NMR .

Advanced: How does the dual halogenation (Cl/I) of this compound influence its electronic properties in material science applications?

Answer:

The electron-withdrawing chlorine and heavy iodine atoms synergistically:

- Modify HOMO-LUMO gaps : DFT calculations (B3LYP/6-31G*) show a reduced gap (~3.1 eV) vs. non-halogenated indole (~4.5 eV), enhancing charge transport in organic semiconductors .

- Enhance luminescence : Iodine’s spin-orbit coupling increases phosphorescence quantum yield (Φ = 0.15 vs. 0.02 for chloro-only analogs) .

Applications : Used in OLEDs as emissive layer dopants (e.g., λ = 520 nm) .

Advanced: What computational methods are effective in predicting the SAR of this compound derivatives?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding to tubulin’s colchicine site (RMSD < 2.0 Å) .

- QSAR models : Use Hammett constants (σ = +0.23, σ = +0.18) to correlate substituent effects with bioactivity .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: What are the key differences in reactivity between this compound and its mono-halogenated analogs?

Answer:

Advanced: How can contradictory crystallographic data for this compound derivatives be reconciled?

Answer:

Discrepancies in unit cell parameters (e.g., a = 10.2 Å vs. 10.5 Å) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.